1-(2-Bromo-4,6-difluorophenyl)thiourea

Description

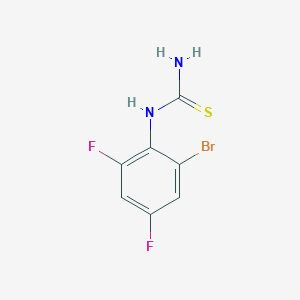

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrF2N2S |

|---|---|

Molecular Weight |

267.10 g/mol |

IUPAC Name |

(2-bromo-4,6-difluorophenyl)thiourea |

InChI |

InChI=1S/C7H5BrF2N2S/c8-4-1-3(9)2-5(10)6(4)12-7(11)13/h1-2H,(H3,11,12,13) |

InChI Key |

SIKBDEMKYVRUGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)NC(=S)N)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 2 Bromo 4,6 Difluorophenyl Thiourea

Precursor Synthesis and In-situ Generation of Key Intermediates

The formation of 1-(2-Bromo-4,6-difluorophenyl)thiourea relies on the initial synthesis and subsequent reaction of critical precursor molecules. A key aspect of this synthesis is the in-situ generation of an isothiocyanate intermediate, which is highly reactive and not typically isolated.

Adamantane-1-carbonyl Chloride and Ammonium (B1175870) Thiocyanate (B1210189) Reactions

The synthesis commences with the reaction between adamantane-1-carbonyl chloride and ammonium thiocyanate. nih.gov Adamantane-1-carbonyl chloride, a derivative of adamantane, serves as the starting point for introducing the bulky adamantyl group into the final thiourea (B124793) structure. nih.gov The reaction with ammonium thiocyanate is a crucial step that sets the stage for the formation of the isothiocyanate functional group. nih.gov

In-situ Formation of Adamantane-1-carbonyl Isothiocyanate

The reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate leads to the in-situ formation of adamantane-1-carbonyl isothiocyanate. nih.gov This intermediate is generated directly within the reaction mixture and is immediately consumed in the subsequent step. nih.gov The "in-situ" approach is synthetically advantageous as it avoids the isolation and purification of a potentially unstable and reactive isothiocyanate compound. nih.gov

Condensation Reactions with Halogenated Anilines

With the adamantane-1-carbonyl isothiocyanate formed in the reaction vessel, the next phase of the synthesis involves a condensation reaction with a specific halogenated aniline (B41778) to yield the target molecule.

Reaction of Adamantane-1-carbonyl Isothiocyanate with 2-Bromo-4,6-difluoroaniline (B1266213)

The in-situ generated adamantane-1-carbonyl isothiocyanate is treated with 2-bromo-4,6-difluoroaniline. nih.gov This aniline derivative, featuring bromine and two fluorine atoms on the phenyl ring, provides the specific substitution pattern required for the final product. nih.govsigmaaldrich.com The nucleophilic amine group of the 2-bromo-4,6-difluoroaniline attacks the electrophilic carbon atom of the isothiocyanate group in the adamantane-1-carbonyl isothiocyanate. nih.gov This nucleophilic addition reaction results in the formation of the thiourea linkage and the final desired product, 1-(adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)thiourea. nih.gov

Reaction Conditions and Solvent Systems (e.g., Acetone (B3395972) Reflux)

The successful synthesis of acyl thiourea derivatives is often carried out in a suitable solvent under specific temperature conditions. For the synthesis of similar bis-acyl-thiourea derivatives, dry acetone is commonly employed as the solvent. mdpi.com The reaction mixture, containing the acyl chloride and potassium thiocyanate (a source of thiocyanate), is heated to facilitate the formation of the acyl isothiocyanate intermediate. mdpi.com Following the in-situ generation of the isothiocyanate, the aniline derivative, also dissolved in acetone, is added to the reaction mixture. mdpi.com Refluxing the reaction mixture ensures that the reactants have sufficient energy to overcome the activation barrier for the condensation reaction to proceed to completion.

Optimization Strategies and Synthetic Yield Enhancement

While the primary synthetic route is established, various strategies can be employed to optimize the reaction and enhance the yield of the final product. The purity of the starting materials, including the adamantane-1-carbonyl chloride and 2-bromo-4,6-difluoroaniline, is crucial for a clean reaction with minimal side products. The reaction time and temperature are also critical parameters that can be adjusted to maximize the conversion of reactants to the desired thiourea derivative. Post-reaction workup and purification techniques, such as recrystallization, are essential for isolating the product in high purity. For instance, in the synthesis of related thiourea derivatives, recrystallization from a mixture of acetone and toluene (B28343) has been utilized to obtain pure crystalline products. nih.gov

Comparative Analysis of Synthetic Routes for Related Acyl Thioureas

The synthesis of acyl thioureas, which are structurally related to this compound, has been extensively studied, and a comparative analysis of the synthetic routes reveals various methodologies with distinct advantages and limitations. nih.govrsc.org

A prevalent method for synthesizing N-acyl-N'-substituted thioureas is the reaction of N-acyl-N'-monosubstituted thioureas with reagents like phenacyl bromide to form thiazolines. rsc.org However, for the direct synthesis of acyl thioureas, the reaction of an amine with an in situ generated acyl isothiocyanate is the most common approach. nih.gov This method, often referred to as Douglas-Dains' method, involves the reaction of an acid chloride with a thiocyanate salt (e.g., KSCN or NH4SCN) in a dry solvent to form the acyl isothiocyanate intermediate, which is then treated with an amine. nih.govmdpi.com

The efficiency of this reaction can be significantly influenced by the reaction conditions. For instance, the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to improve the yield of acyl isothiocyanates. mdpi.com In one study, the yield of an acyl thiourea synthesis was improved from 41% to 76% with the use of TBAB. mdpi.com The choice of solvent is also critical, with dry acetone being a common choice. mdpi.commdpi.com

Recent advancements have explored the use of heterogeneous catalysts, such as Fe2O3 nanoparticles, to facilitate the synthesis of acyl thioureas from in situ generated acyl isothiocyanates and amino acid esters, often resulting in good yields. rsc.org Microwave-assisted synthesis has also been reported as a method to produce related heterocyclic carbothioamides. rsc.org

A comparative look at different synthetic approaches is presented in the table below:

| Synthetic Route | Reagents | Conditions | Advantages | Disadvantages |

| Douglas-Dains' Method | Acid Chloride, KSCN/NH4SCN, Amine | Dry solvent (e.g., acetone), room temperature or heating | Widely applicable, good yields | Requires anhydrous conditions, potential for side reactions |

| Phase-Transfer Catalysis | Acid Chloride, KSCN, Amine, TBAB | Biphasic system or anhydrous solvent | Improved yields compared to the standard method | Additional cost of the catalyst |

| Heterogeneous Catalysis | Acid Chloride, KSCN, Amino Acid Ester, Fe2O3 nanoparticles | Specific solvent and temperature | Catalyst can be easily separated and reused | May not be universally applicable to all substrates |

| Mechanochemical Synthesis | Amine, Isothiocyanate | Ball milling or manual grinding, solvent-free | High yields, short reaction times, environmentally friendly | May not be suitable for all reactants, scalability can be a concern |

| Ultrasound-Assisted Synthesis | Amine, Acyl Isothiocyanate | Sonication in a suitable solvent | Can enhance reaction rates and yields | Requires specialized equipment |

The choice of a particular synthetic route often depends on the specific substrates, desired yield, and available laboratory resources. For many applications, the Douglas-Dains' method, with or without a phase-transfer catalyst, remains a reliable and versatile approach for the synthesis of a wide range of acyl thioureas. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

No experimental data is available for the vibrational spectroscopy of 1-(2-Bromo-4,6-difluorophenyl)thiourea.

Specific FTIR data for this compound, which would provide information on characteristic vibrational modes such as N-H, C=S, and C-F stretching, is not available in published literature or databases.

No specific FT-Raman spectra for this compound have been found. This analysis would typically complement FTIR data, providing insights into the molecular backbone and symmetric vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

No experimental NMR data has been published for this compound.

Detailed 1H NMR data, which would identify the chemical shifts and coupling constants of the aromatic and amine protons, is not available for this specific compound.

The 13C NMR spectrum, which is essential for identifying all unique carbon environments within the molecule, including the thiocarbonyl carbon and the substituted phenyl ring carbons, has not been documented.

19F NMR data, crucial for characterizing the two distinct fluorine environments on the phenyl ring and their coupling with neighboring nuclei, is not available in the public record for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of newly synthesized compounds. For this compound, this analysis provides definitive confirmation of its molecular mass and offers insights into its structural stability and bonding through the study of its fragmentation patterns.

The chemical formula for this compound is C₇H₅BrF₂N₂S. The theoretical monoisotopic mass is calculated to be 265.94 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, the molecular ion (M⁺) peak in the mass spectrum for this compound is expected to appear as a pair of peaks of nearly equal intensity, one at m/z 266 and the other at m/z 268, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. The observation of this characteristic M, M+2 pattern provides strong evidence for the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) conditions can be predicted based on the strengths of its chemical bonds. The fragmentation pathways are critical for confirming the connectivity of the atoms. General fragmentation reactions for thiourea-based compounds have been studied to understand their dissociation pathways. researchgate.net The structure of the parent compound, thiourea (B124793), influences its fragmentation in mass spectrometry. nist.gov

Expected fragmentation for this compound would likely involve several key bond cleavages:

Cleavage of the C-N bond: Fission of the bond between the phenyl ring and the thiourea moiety is a probable fragmentation pathway. This would lead to the formation of the 2-bromo-4,6-difluorophenyl radical or cation and the thiourea radical or cation.

Fragmentation of the Thiourea Group: The thiourea group itself can fragment, for instance, through the loss of an amino group (-NH₂) or isothiocyanic acid (HNCS). nist.gov

Loss of Bromine: Cleavage of the C-Br bond from the aromatic ring could result in a fragment ion with a mass corresponding to the loss of a bromine atom.

A summary of the expected key ions in the mass spectrum is provided in the table below.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Significance |

| 266 / 268 | [C₇H₅BrF₂N₂S]⁺ | Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for bromine. |

| 207 / 209 | [C₆H₂BrF₂]⁺ | Fragment resulting from the loss of the thiourea group. |

| 187 | [C₇H₅F₂N₂S]⁺ | Fragment resulting from the loss of the bromine atom. |

| 59 | [CH₃N₂S]⁺ | Fragment corresponding to the thiourea moiety. |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for verifying the empirical formula and confirming the purity of a synthesized sample. For this compound (C₇H₅BrF₂N₂S), the theoretically calculated elemental composition serves as a benchmark against which experimental results are compared. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, confirms the stoichiometry of the compound.

The theoretical elemental percentages are calculated from the molecular formula and the atomic weights of the constituent atoms.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 31.48% | Value to be determined |

| Hydrogen | H | 1.89% | Value to be determined |

| Nitrogen | N | 10.49% | Value to be determined |

| Sulfur | S | 12.01% | Value to be determined |

The experimental values obtained from CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis are expected to align closely with these theoretical percentages. This stoichiometric confirmation, in conjunction with spectroscopic data from mass spectrometry and other techniques like NMR and IR spectroscopy, provides a comprehensive and unambiguous structural elucidation of this compound.

Single Crystal X-ray Diffraction Studies of this compound

Based on studies of analogous compounds, the thiourea moiety [–NH–C(S)–NH2] in this compound is expected to be nearly planar. The key conformational feature is the rotational orientation of the 2-bromo-4,6-difluorophenyl ring relative to this thiourea plane. This is defined by the C(aryl)–N–C(S)–N torsion angle.

In many substituted phenylthioureas, the phenyl ring is significantly twisted out of the plane of the thiourea group. For instance, in 1-methyl-3-phenylthiourea, the dihedral angle between the thiourea and phenyl planes is 67.83 (6)°. nih.gov A similar significant torsion is anticipated for the title compound due to the steric hindrance from the ortho-bromine substituent, which would prevent a coplanar arrangement.

Table 1: Representative Torsion Angles in Phenylthiourea (B91264) Analogs

| Compound | Torsion Angle (°C) | Reference |

|---|---|---|

| 1-Methyl-3-phenylthiourea | 67.83 (6) | nih.gov |

| 1-(2,4-Difluorophenyl)thiourea (Molecule A) | 78.67 (9) | |

| 1-(2,4-Difluorophenyl)thiourea (Molecule B) | 81.71 (8) |

The outline specifies an analysis of N-H···O=C pseudo-six-membered ring formation. It is crucial to note that this type of interaction is characteristic of N-acylthioureas, which contain a carbonyl (C=O) group. For example, 3-acetyl-1-phenylthiourea features a prominent intramolecular N—H···O hydrogen bond, which results in a stable six-membered ring motif, designated as S(6). nih.gov

However, the title compound, this compound, lacks a carbonyl group. Therefore, an N-H···O=C bond is not structurally possible. Instead, intramolecular hydrogen bonding would likely involve the fluorine atom at the 6-position of the phenyl ring, forming an N–H···F interaction. This would also create a pseudo-six-membered ring and contribute to the stability of the molecular conformation. The presence of the ortho-bromine atom and the ortho-fluorine atom makes such an intramolecular interaction highly probable.

The conformation of this compound is expected to share features with other ortho-substituted phenylthioureas. The presence of substituents at both the 2- and 6-positions (bromine and fluorine) will likely force the molecule into a specific, twisted conformation. researchgate.net This is a common feature in substituted diphenylthioureas, where steric and electronic effects of the substituents dictate the conformational equilibria. nih.gov

Unlike symmetrically substituted thioureas, the asymmetric nature of the 2-bromo-4,6-difluoro substitution pattern may lead to unique packing arrangements in the crystal lattice. The conformation relative to the C=S double bond can be described as syn or anti. In 1-methyl-3-phenylthiourea, the molecule adopts a syn-Me and anti-Ph conformation relative to the sulfur atom. nih.gov A similar conformational preference is expected for the title compound, influenced by the electronic and steric demands of the substituted phenyl ring.

Exploration of Intermolecular Interactions in Crystal Packing

The supramolecular architecture of thioureas in the solid state is predominantly built upon a robust network of hydrogen bonds, complemented by weaker non-covalent forces.

The most characteristic intermolecular interaction in thiourea crystal structures is the N–H···S hydrogen bond. The thiocarbonyl sulfur atom is an excellent hydrogen bond acceptor, while the N–H groups are effective donors. These interactions typically lead to the formation of centrosymmetric dimers through a pair of N–H···S bonds, creating a cyclic R²₂(8) graph-set motif. nih.govnih.gov These dimers then serve as building blocks for constructing higher-order chains, sheets, or three-dimensional networks. nih.govresearchgate.net

As discussed previously, bifurcated N-H···O=C hydrogen bonds are not anticipated for the title compound due to the absence of a carbonyl group. nih.gov Instead, the N-H groups not involved in intramolecular bonding are expected to form strong intermolecular N–H···S bonds, which are the primary drivers of crystal packing in the vast majority of thiourea derivatives. nih.govresearchgate.netresearchgate.net

Beyond the dominant N-H···S hydrogen bonds, the crystal packing is further stabilized by a variety of weaker non-covalent interactions. nih.gov These include:

C–H···S Interactions : Weaker hydrogen bonds involving aromatic or aliphatic C-H donors and the thiocarbonyl sulfur acceptor are common. nih.gov

π–π Stacking : The electron-rich π-system of the phenyl ring can interact with adjacent rings. The presence of electron-withdrawing fluorine atoms polarizes the aromatic ring, potentially leading to strong phenyl-perfluorophenyl type π–π stacking interactions that are electrostatically enhanced. wikipedia.orgnih.govresearchgate.net These interactions connect molecules into stacks or layers. nih.gov

Halogen Bonding : The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis bases like the sulfur atom of a neighboring molecule (Br···S).

These weaker forces play a crucial role in the final three-dimensional arrangement of the molecules, influencing the density and stability of the crystal.

Analysis of "this compound" Reveals a Gap in Current Crystallographic and Computational Research

Following an extensive review of scientific literature and chemical databases, it has been determined that detailed crystallographic and advanced computational analyses for the compound This compound are not currently available in published research. While the synthesis and potential applications of various substituted phenylthiourea derivatives are noted in chemical literature, a specific focus on the solid-state architecture and intermolecular interactions of this particular molecule is absent.

This report was intended to provide a thorough examination of the compound based on the following structure:

Crystallographic Investigations and Solid State Supramolecular Architectures4.2.3. Role of Halogen Substituents in Intermolecular Contacts4.3. Advanced Crystallographic Analysis Techniques4.3.1. Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts4.3.2. Pixel Energy Analysis for Intermolecular Dimer Stability4.3.3. Comparison of Solid State Conformations with Calculated Gas Phase Structures

However, the foundational crystallographic data necessary to perform and report on these analyses—such as single-crystal X-ray diffraction data—could not be located for "1-(2-Bromo-4,6-difluorophenyl)thiourea". Techniques like Hirshfeld surface analysis, which quantifies intermolecular contacts, and PIXEL energy analysis, used to calculate the stability of molecular dimers, are contingent upon the initial determination of the crystal structure. Similarly, a comparative analysis of the compound's conformation in the solid state versus its calculated gas-phase structure is not possible without the empirical solid-state data.

The role of halogen substituents (bromo and fluoro groups) in directing the supramolecular assembly through halogen and hydrogen bonds is a significant area of interest in crystal engineering. In related molecules, such interactions are often pivotal in defining the crystal packing and influencing physical properties. Without experimental data for the title compound, any discussion on the specific contributions of its bromo and difluoro-substituted phenyl ring to its crystal lattice remains speculative.

The absence of this specific information highlights a gap in the current body of scientific work and presents an opportunity for future research. A full crystallographic and computational study of "this compound" would be required to generate the detailed findings intended for this article.

Computational Chemistry and Theoretical Modelling of 1 2 Bromo 4,6 Difluorophenyl Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For a comprehensive analysis of 1-(2-Bromo-4,6-difluorophenyl)thiourea, DFT calculations would be the primary tool. Typically, these calculations would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules containing halogens and sulfur.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, this involves exploring its conformational energy landscape. The rotation around the C-N and C-C single bonds can lead to different conformers with varying energies.

A relaxed potential energy surface scan would be performed by systematically rotating key dihedral angles, such as the one between the phenyl ring and the thiourea (B124793) moiety. The energy of the molecule is calculated at each step, allowing for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between them.

For similar thiourea derivatives, studies have shown that the planarity of the thiourea group (S=C-N-H) is a critical factor, often stabilized by intramolecular hydrogen bonds. In the case of this compound, the bulky bromine atom at the ortho position, along with the fluorine atoms, would likely induce a significant twist between the phenyl ring and the thiourea group to minimize steric hindrance. This dihedral angle would be a key parameter determined from the geometry optimization.

Table 1: Representative Optimized Geometrical Parameters for a Phenylthiourea (B91264) Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | 1.682 | - | - |

| C-N (phenyl) | 1.415 | - | - |

| C-N (amino) | 1.340 | - | - |

| C-Br | 1.905 | - | - |

| C-F | 1.358 | - | - |

| N-C-N | - | 118.5 | - |

| C-N-C | - | 125.7 | - |

| Phenyl-Thiourea | - | - | 65.8 |

Note: This table is a hypothetical representation based on typical values for similar structures and does not represent actual calculated data for this compound.

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge delocalization, intramolecular interactions, and hyperconjugative effects. The stabilization energy (E(2)) associated with the interaction between a filled (donor) and an empty (acceptor) orbital quantifies the strength of these interactions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. Different colors on the MEP map represent different potential values: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral regions.

In this compound, the MEP map would likely show a negative potential (red) around the sulfur atom of the thiocarbonyl group, making it a site for electrophilic attack. The hydrogen atoms of the N-H groups would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors.

Theoretical Characterization of Non-Covalent Interactions

In the solid state, the crystal packing of this compound would be governed by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the supramolecular architecture. Theoretical methods can be used to characterize and quantify these interactions.

The primary non-covalent interactions expected would be intermolecular hydrogen bonds of the N-H···S type, which are common in thiourea derivatives. Additionally, weaker interactions such as C-H···F, C-H···Br, and potentially halogen bonds (Br···S or F···S) could play a role in stabilizing the crystal lattice. Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be employed to visualize and analyze these weak interactions, providing information on their strength and nature (e.g., attractive or repulsive).

Quantum Theory of Atoms-In-Molecules (QTAIM) Approach

The Quantum Theory of Atoms-In-Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical model used to analyze the electron density of a molecule. This approach allows for the partitioning of a molecule into its constituent atoms based on the topology of the electron density. Key insights that would be gained from a QTAIM analysis of this compound include:

Identification of Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond. The properties of the electron density at these points, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction. For instance, the values for C-H, C-C, C-N, C-S, C-Br, and C-F bonds would be determined.

Characterization of Intermolecular Interactions: QTAIM is particularly adept at identifying and characterizing non-covalent interactions, such as hydrogen bonds and halogen bonds. In the case of this compound, QTAIM analysis would be crucial for identifying and quantifying N-H···S hydrogen bonds and potential C-Br···S or C-F···H intermolecular contacts in the solid state.

Atomic Charges and Properties: The theory allows for the calculation of various atomic properties, such as atomic charges, atomic volumes, and atomic energies, by integrating the relevant property density over the basin of each atom.

A hypothetical data table from a QTAIM analysis might look like this:

| Bond/Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

| N-H···S | Data not available | Data not available | Hydrogen Bond |

| C-Br···S | Data not available | Data not available | Halogen Bond |

| C-F···H | Data not available | Data not available | Weak Interaction |

Energy Decomposition Analysis of Intermolecular Forces

Energy Decomposition Analysis (EDA) is a computational method used to break down the total interaction energy between molecules (or fragments within a molecule) into physically meaningful components. This provides a deeper understanding of the forces driving intermolecular association. For a dimer of this compound, an EDA would typically partition the interaction energy into:

Electrostatic Energy (E_elec): The classical electrostatic interaction between the unperturbed charge distributions of the interacting molecules.

Pauli Repulsion Energy (E_Pauli): The destabilizing term arising from the antisymmetry requirement of the wavefunction (Pauli exclusion principle).

Orbital Interaction Energy (E_orb): The stabilizing energy contribution from the mixing of occupied and virtual orbitals of the interacting fragments, which includes polarization and charge transfer effects.

Dispersion Energy (E_disp): The attractive interaction arising from electron correlation effects (van der Waals forces).

The relative magnitudes of these components would reveal the dominant forces in the dimerization or crystal packing of this compound.

A prospective EDA data table for a dimer might be presented as follows:

| Energy Component | Value (kcal/mol) |

| Total Interaction Energy | Data not available |

| Electrostatic Energy | Data not available |

| Pauli Repulsion Energy | Data not available |

| Orbital Interaction Energy | Data not available |

| Dispersion Energy | Data not available |

Influence of Halogen Substitution on Molecular Conformation and Intermolecular Contacts

The presence and position of halogen atoms (bromine and fluorine) on the phenyl ring of this compound are expected to significantly influence its molecular conformation and the types of intermolecular contacts it forms. A comparative computational study involving analogues with different halogen substitutions would highlight:

Conformational Preferences: The dihedral angles between the phenyl ring and the thiourea moiety would be a key parameter. The steric bulk and electrostatic properties of the bromine and fluorine atoms at the ortho and para positions would dictate the preferred rotational conformation of the molecule.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, would be a prime candidate for forming halogen bonds with electron-rich atoms like the sulfur of the thiourea group (C-Br···S). The strength and geometry of such interactions would be systematically investigated.

Exploration of Electronic and Nonlinear Optical (NLO) Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the electronic and nonlinear optical (NLO) properties of molecules. For this compound, these calculations would involve:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (E_gap) are crucial for understanding the molecule's chemical reactivity and electronic transitions. The spatial distribution of these orbitals would indicate the regions involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is valuable for predicting intermolecular interactions.

Nonlinear Optical (NLO) Properties: The calculation of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) would assess the potential of this molecule for NLO applications. A significant β value would suggest that the material could be useful for frequency conversion of light.

A summary of calculated electronic and NLO properties could be tabulated as follows:

| Property | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Research Applications and Methodological Developments in Relation to 1 2 Bromo 4,6 Difluorophenyl Thiourea and Thiourea Derivatives

Ligand Design and Coordination Chemistry

The coordination chemistry of thiourea (B124793) and its derivatives is a rich and expansive field. mdpi.com The presence of soft sulfur and hard nitrogen donor atoms enables these ligands to coordinate with a variety of metal ions, forming stable complexes with diverse structures and properties. isca.meresearchgate.net This versatility makes them valuable building blocks in the design of new metal-based compounds. researchgate.net

Thiourea derivatives exhibit remarkable flexibility in their coordination modes. mdpi.comresearchgate.net They can act as neutral monodentate ligands, typically coordinating through the sulfur atom. mdpi.comresearchgate.net This is the most common coordination behavior. In some cases, they can also bind as anionic monodentate ligands. mdpi.com

Furthermore, many thiourea derivatives can function as bidentate ligands. mdpi.com Chelation often occurs through the sulfur and one of the nitrogen atoms (N,S-coordination), which may involve the deprotonation of an N-H group to form an anionic ligand. mdpi.comstackexchange.com The introduction of other functional groups into the thiourea backbone expands these possibilities. For instance, acylthioureas can coordinate in a bidentate fashion through their oxygen and sulfur atoms (O,S-coordination), while thioureas featuring a phosphine (B1218219) group can engage in P,S chelation. mdpi.comresearchgate.net This adaptability allows for the creation of complexes with varied geometries and stabilities. researchgate.net

Table 1: Common Coordination Modes of Thiourea Derivatives

| Coordination Mode | Donor Atoms | Ligand Form | Description |

|---|---|---|---|

| Monodentate | S | Neutral | The ligand coordinates to the metal center solely through the sulfur atom. mdpi.comresearchgate.net |

| Bidentate | N, S | Anionic | The ligand chelates to the metal using a nitrogen and the sulfur atom, often after deprotonation of the NH group. mdpi.comstackexchange.com |

| Bidentate | O, S | Anionic | In acylthiourea derivatives, chelation occurs via the carbonyl oxygen and the thiocarbonyl sulfur. researchgate.net |

| Bidentate | P, S | Neutral | In thioureas functionalized with a phosphine group, the ligand can chelate through phosphorus and sulfur atoms. mdpi.com |

The synthesis of metal complexes with thiourea ligands, such as those that could be formed with 1-(2-bromo-4,6-difluorophenyl)thiourea, is generally straightforward. A common method involves the reaction of the thiourea derivative with a metal salt, such as a metal(II) halide, in a suitable solvent like acetonitrile (B52724) or ethanol. isca.menih.gov For instance, reacting two equivalents of a thiourea ligand with salts like CoCl₂, NiBr₂, or PdCl₂ can yield four-coordinate monomeric complexes. nih.gov

Table 2: Techniques for Characterizing Thiourea-Metal Complexes

| Technique | Information Provided |

|---|---|

| FT-IR Spectroscopy | Identifies shifts in vibrational bands (e.g., C=S, N-H) to confirm coordination. mdpi.com |

| NMR Spectroscopy (¹H, ¹³C) | Elucidates the ligand's structure and detects changes in chemical shifts of protons and carbons upon metal binding. mdpi.comnih.gov |

| ³¹P NMR Spectroscopy | Used for phosphine-functionalized thioureas to confirm coordination to the metal center. nih.gov |

| Single-Crystal X-ray Diffraction | Provides definitive structural information, including coordination geometry, bond lengths, and angles in the solid state. nih.gov |

| Elemental Analysis | Confirms the stoichiometry and empirical formula of the complex. nih.gov |

The coordination mode of a thiourea ligand significantly influences the resulting complex's geometric, electronic, and functional properties. When acting as a simple monodentate S-donor ligand, thiourea derivatives typically form complexes with geometries dictated by the metal ion and other ligands present, such as tetrahedral or square planar. nih.gov For example, complexes of Co(II) and Zn(II) with two monodentate thiourea ligands and two halide ligands often adopt a tetrahedral geometry, while analogous Pd(II) complexes tend to be square planar. nih.gov

When the ligand acts in a bidentate chelating fashion, it imposes greater structural constraints, leading to the formation of a metallacycle. nih.gov This chelation can stabilize the complex and often results in specific geometries, such as the "piano-stool" scaffold observed in half-sandwich organometallic complexes. nih.govrsc.org The coordination mode can also directly affect the biological activity of the complex. The formation of a metal-ligand bond often enhances the cytotoxic properties of the compound compared to the free, uncoordinated thiourea ligand. mdpi.comnih.govnih.gov

Organocatalysis and Asymmetric Transformations

Thiourea derivatives have emerged as powerful organocatalysts, operating through non-covalent interactions, primarily hydrogen bonding. wikipedia.org This approach offers a metal-free, environmentally friendly alternative to traditional catalysis. wikipedia.org

The catalytic activity of thioureas stems from their ability to act as potent hydrogen bond donors. wikipedia.orgacs.org The two N-H groups of the thiourea moiety can simultaneously form a double hydrogen bond with an electrophilic substrate, often one containing a carbonyl or nitro group. wikipedia.orglibretexts.org This interaction, which resembles a molecular "clamp," activates the substrate for a subsequent reaction. Thioureas are generally more acidic and thus stronger hydrogen-bond donors than their urea (B33335) analogues. wikipedia.org

To enhance their catalytic efficacy, the thiourea moiety is often incorporated into a larger framework to create a bifunctional catalyst. rsc.org A common strategy is to attach a Brønsted base, such as a tertiary amine, to the thiourea scaffold. jst.go.jp In such a system, the thiourea part activates the electrophile through hydrogen bonding, while the amine base activates the nucleophile through deprotonation. libretexts.orgjst.go.jp This synergistic activation allows for highly efficient and stereoselective transformations under mild conditions. rsc.org Thiourea-based catalysts have been successfully applied to a wide array of organic reactions.

Table 3: Selected Organic Reactions Catalyzed by Thiourea Derivatives

| Reaction Type | Role of Thiourea Catalyst |

|---|---|

| Michael Addition | Activates nitroolefins or enones for attack by nucleophiles like malonates or ketoesters. libretexts.orgjst.go.jp |

| Aza-Henry Reaction | Activates N-Boc imines for nucleophilic addition of nitroalkanes. jst.go.jp |

| Petasis-Type Reaction | Accelerates the reaction of alkenylboronic acids with activated quinolinium salts. jst.go.jp |

| Benzothiazole Synthesis | Acts as a bifunctional catalyst, activating an aldehyde and facilitating cyclization. researchgate.netnih.gov |

| Hydrophosphonylation | Catalyzes the enantioselective addition of phosphonates to imines. libretexts.org |

The general catalytic mechanism for a bifunctional thiourea catalyst involves a dual activation strategy. libretexts.orgrsc.org In a typical asymmetric Michael addition, for example, the thiourea catalyst first binds to the electrophile (e.g., a nitroolefin) via dual hydrogen bonds to its nitro group. libretexts.org This binding lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack.

Simultaneously, the basic amine moiety on the catalyst interacts with the acidic proton of the nucleophile (e.g., a 1,3-dicarbonyl compound), facilitating its deprotonation to generate a more reactive enolate. libretexts.org By bringing both the activated electrophile and the generated nucleophile into a well-defined chiral environment within the catalyst-substrate complex, the reaction proceeds with high efficiency and stereocontrol. jst.go.jp A similar principle applies to other transformations, such as the synthesis of benzothiazoles, where thiourea can activate a carbonyl group for attack by an aminothiophenol and subsequently act as a Brønsted base to promote the final cyclization step. acs.orgnih.gov

Development of Chiral Thiourea Catalysts for Enantioselective Synthesis

The development of chiral thiourea catalysts represents a significant advancement in asymmetric organocatalysis. Their effectiveness stems from the ability of the thiourea moiety to act as a potent hydrogen-bond donor, activating electrophiles. nih.gov This capability is often combined with another functional group within the same molecule, such as a tertiary amine or an amino alcohol, creating a bifunctional catalyst. nih.govjst.go.jp These catalysts can synchronously activate both a nucleophile and an electrophile through acid-base and hydrogen-bonding interactions, respectively. nih.govjst.go.jp This dual activation strategy overcomes the relatively weak acidity of thioureas compared to traditional metallic Lewis acids. nih.gov

The design of these catalysts often involves attaching a thiourea group to a chiral scaffold, such as (1R,2R)-diaminocyclohexane or (R,R)-1,2-diphenylethylenediamine. acs.orgrsc.org The properties of the catalyst can be fine-tuned by introducing various substituents on the aryl ring of the thiourea. For instance, electron-withdrawing groups on the phenyl ring increase the acidity of the thiourea N-H protons, enhancing their hydrogen-bonding capability and, consequently, the catalyst's activity and enantioselectivity. rsc.org Fluorine-substituted thiourea catalysts, in particular, have demonstrated high chemical yields and enantioselectivities in asymmetric Michael additions. rsc.org This principle suggests that a catalyst incorporating a 2-bromo-4,6-difluorophenyl group could exhibit heightened catalytic activity due to the strong electron-withdrawing nature of the fluorine atoms.

These bifunctional thiourea catalysts have been successfully applied to a wide range of enantioselective nucleophilic reactions. nih.gov Key examples include Michael additions, aza-Henry reactions, Petasis-type reactions, and hydrazinations, often achieving high yields and excellent enantioselectivity. nih.govjst.go.jp

Table 1: Examples of Reactions Catalyzed by Chiral Thiourea Derivatives

| Reaction Type | Catalyst Type | Typical Substrates | Key Finding |

|---|---|---|---|

| Michael Addition | Bifunctional aminothiourea | 1,3-Dicarbonyl compounds and nitroolefins | Efficient catalysis with high diastereoselectivity and enantioselectivity. nih.gov |

| Aza-Henry Reaction | Bifunctional aminothiourea | Nitroalkanes and N-Boc imines | Effective for creating chiral amines. nih.gov |

| Petasis-Type Reaction | Multifunctional thiourea with 1,2-amino alcohol | Alkenylboronic acids and N-phenoxycarbonyl quinolinium salts | Significantly accelerated reaction rates with high enantioselectivity (up to 97% ee). nih.govjst.go.jp |

| Intramolecular [2+2] Photocycloaddition | (1R,2R)-diaminocyclohexane-derived bisthiourea | 2,3-dihydropyridone-5-carboxylates | Template-directed reaction enabling efficient enantioface differentiation. acs.org |

Supramolecular Chemistry and Crystal Engineering Principles

Design and Construction of Supramolecular Assemblies Utilizing Thiourea Moieties

The thiourea functional group is a cornerstone in supramolecular chemistry and crystal engineering due to its capacity for strong and directional hydrogen bonding. nih.gov The N-H protons of the thiourea act as hydrogen-bond donors, while the sulfur atom can act as an acceptor, leading to the formation of predictable and robust self-assembly motifs. mersin.edu.tracs.org A common interaction is the formation of a hydrogen-bonded dimer through N-H···S=C interactions between two thiourea molecules. nih.gov

Tailoring Crystal Packing Through Directed Non-Covalent Interactions

Crystal engineering aims to control the arrangement of molecules in the solid state to achieve desired material properties. In thiourea derivatives, crystal packing is governed by a hierarchy of non-covalent interactions. acs.org While N-H···S hydrogen bonds are often the primary structure-directing interactions, a variety of weaker yet significant forces contribute to the final crystal lattice. mersin.edu.tracs.org

These secondary interactions include:

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites like the thiocarbonyl sulfur atom.

C-H···S and C-H···F Interactions: The hydrogen atoms on the phenyl ring can interact with the sulfur or fluorine atoms of neighboring molecules, further stabilizing the crystal structure. acs.org

π-Type Interactions: The aromatic phenyl ring can engage in π-π stacking or σ-hole(S)···π interactions, where the electron-rich π system interacts with the electropositive region on a sulfur atom. acs.org

Dispersion Forces: London dispersion forces have been identified as a crucial contributor to the stability of crystal packing in thiourea derivatives, particularly in C–H···H–C and σ-hole(S)···π interactions. acs.org

By strategically placing substituents like bromine and fluorine on the phenyl ring, as seen in this compound, it is possible to program the molecular assembly. acs.org These halogen atoms introduce additional interaction sites that can be used to guide the formation of specific packing motifs and engineer the physical properties of the crystal. acs.org

Molecular Recognition Studies Involving Thiourea Host Systems

Thiourea-based molecules are highly effective receptors, particularly for anions, a critical function in the development of chemical sensors. acs.org This recognition ability is rooted in the hydrogen-bond donating properties of the two N-H groups. acs.orgnih.gov These protons are sufficiently acidic to form strong, directional hydrogen bonds with anionic guests, effectively encapsulating them within a binding pocket. nih.gov

The binding affinity and selectivity of a thiourea host can be significantly enhanced by attaching electron-withdrawing groups to its structure. nih.govacs.org For example, the presence of nitro or trifluoromethyl groups on the phenyl ring increases the acidity of the N-H protons, making them stronger hydrogen-bond donors. acs.orgtandfonline.com This leads to more stable host-guest complexes. nih.gov In this compound, the two fluorine atoms serve this purpose, increasing the positive charge on the N-H protons and predisposing the molecule to act as a potent receptor for anions like fluoride (B91410), chloride, and various oxoanions. acs.orgnih.gov

The binding event can be signaled through various methods. Often, a chromophore is incorporated into the receptor's structure. nih.govacs.org Anion binding can then induce a change in the electronic structure of the host, resulting in a visible color change, which allows for naked-eye detection. acs.orgnih.gov

Table 2: Anion Binding Characteristics of Thiourea Receptors

| Receptor Feature | Effect on Binding | Anion Preference Example | Citation |

|---|---|---|---|

| Thiourea N-H groups | Primary hydrogen-bond donors for anion recognition. | Forms 1:1 complexes with anions via hydrogen bonding. | nih.gov |

| Electron-withdrawing substituents (e.g., -NO₂, -CF₃, -F) | Increases N-H acidity, enhancing binding affinity. | Stronger affinity compared to urea analogues or unsubstituted thioureas. | acs.orgnih.govacs.org |

| Incorporated Chromophores | Allows for colorimetric or fluorescent signaling of the binding event. | Naked-eye detection of anions like fluoride and acetate. | acs.orgnih.gov |

| Dipodal or Tripodal Scaffolds | Creates a pre-organized cavity for selective anion binding. | Tripodal receptors form highly organized 1:1 complexes. | acs.org |

Analytical Method Development for Research Quantitation

Development of Nano Liquid Chromatography-Tandem Mass Spectrometry (nLC-MS/MS) Methods for Thiourea Derivatives

Nano liquid chromatography-tandem mass spectrometry (nLC-MS/MS) is a powerful analytical technique for the identification and quantification of chemical compounds, especially for sample-limited analyses in complex matrices like biological fluids. biorxiv.orgnih.gov The methodology combines the high-resolution separation capabilities of nano-liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. vub.be

The development of an nLC-MS/MS method for thiourea derivatives, such as those used in pharmacokinetic studies, involves several key steps. biorxiv.org First, samples (e.g., plasma or tissue homogenates) are prepared, often through protein precipitation with a solvent like acetonitrile. biorxiv.org An internal standard is added to ensure accurate quantification. biorxiv.org

The processed sample is then injected into the nLC system. The use of capillary columns with small internal diameters at nanoflow rates (e.g., 200–600 nL/min) enhances chromatographic efficiency and significantly improves the ionization efficiency of the electrospray ionization (ESI) source. nih.govvub.be This leads to lower limits of detection, making the technique suitable for trace-level quantification. nih.gov

Following separation, the analytes enter the mass spectrometer. For quantification, the instrument is typically operated in multiple-reaction monitoring (MRM) mode. biorxiv.orgvub.be In this mode, a specific precursor ion (the molecular ion of the thiourea derivative) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the target analyte, providing exceptional specificity and reducing background noise. biorxiv.org The method is validated for linearity, precision, and accuracy to ensure reliable and reproducible results. biorxiv.orgmdpi.com Such validated methods have been successfully used to explore the pharmacokinetics of thiourea derivatives in research settings. biorxiv.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| (1R,2R)-diaminocyclohexane |

| (R,R)-1,2-diphenylethylenediamine |

| Acetonitrile |

| Alkenylboronic acid |

| N-Boc imine |

| N-phenoxycarbonyl quinolinium salt |

| Nitroolefin |

| Prednisolone |

Chromatographic Separation and Mass Spectrometric Detection Optimization

While specific literature detailing the chromatographic separation and mass spectrometric detection of this compound is not extensively available, the analytical methodologies for structurally similar thiourea derivatives provide a strong framework for its characterization. Thiourea derivatives are typically characterized using a combination of spectroscopic and chromatographic techniques.

For the separation and analysis of thiourea compounds, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. For instance, in the analysis of related thiourea derivatives, reverse-phase columns such as a C18 column are often utilized. massbank.eu The mobile phase typically consists of a gradient mixture of an organic solvent (like acetonitrile or methanol) and water, sometimes with additives like formic acid to improve peak shape and ionization efficiency.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and detection of these compounds. researchgate.net Electrospray ionization (ESI) is a frequently used ionization technique for thiourea derivatives as it is a soft ionization method that often yields a prominent protonated molecule [M+H]⁺, which is crucial for molecular weight determination. massbank.eu High-resolution mass spectrometry (HRMS), for example, using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification.

In a typical LC-ESI-MS/MS analysis of a related compound, 1-Phenyl-2-thiourea, the fragmentation pattern (MS2 spectrum) was generated using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). massbank.eu This fragmentation provides valuable structural information. For this compound, one would expect to observe characteristic isotopic patterns due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which serves as a clear indicator in the mass spectrum.

The table below outlines a hypothetical, yet typical, set of parameters for the analysis of a substituted phenylthiourea (B91264) derivative based on methods reported for analogous compounds.

Table 1: Illustrative LC-MS Parameters for Phenylthiourea Derivative Analysis

| Parameter | Typical Setting |

| Chromatography | |

| Column | Reverse-phase C18 (e.g., 2.1 x 150 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over a set time (e.g., 15 minutes) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 4.5 kV |

| Ion Source Temperature | 120 - 150 °C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Desolvation Temperature | 350 - 500 °C |

| Fragmentation Mode | Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) |

| Collision Energy | Ramped or fixed energy (e.g., 10-40 eV) |

This table is a generalized representation and specific parameters would require optimization for this compound.

Other analytical techniques routinely used for the characterization of thiourea derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Fourier-Transform Infrared (FT-IR) spectroscopy, which provide detailed information about the molecular structure. researchgate.net

Exploration in Materials Science Applications

The unique structural and chemical properties of the thiourea moiety have led to extensive research into its derivatives for various applications in materials science. The ability of the N-H protons and the sulfur atom to participate in hydrogen bonding and coordinate with metals makes them versatile building blocks for new materials. nih.gov

Research into Thiourea Derivatives as Polymer Additives (e.g., Antioxidants, Crosslinking Agents)

Thiourea derivatives have been investigated as multifunctional additives to polymeric materials, serving to enhance their properties and durability. Their roles as antioxidants and components of crosslinking systems are particularly noteworthy.

Antioxidant Properties: The thiourea functional group has inherent antioxidant capabilities, acting as a scavenger of free radicals. Current time information in Pasuruan, ID. This property is valuable in preventing the oxidative degradation of polymers, which can lead to loss of mechanical strength and discoloration. Studies on various thiourea derivatives have demonstrated their ability to inhibit oxidation processes. For example, chitosan (B1678972) derivatives incorporating thiourea salts have shown significant scavenging activity against DPPH, superoxide, and hydroxyl radicals. researchgate.net The antioxidant efficacy is often attributed to the ability of the thiourea moiety to donate a hydrogen atom. nist.gov Research has shown that certain thiourea derivatives exhibit potent antioxidant activity, sometimes superior to standard antioxidants.

Table 2: Antioxidant Activity of Selected Thiourea Derivatives

| Derivative | Assay | Activity Metric (IC₅₀) | Reference |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH Radical Scavenging | 0.710 ± 0.001 mM | nist.gov |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH Radical Scavenging | 11.000 ± 0.015 mM | nist.gov |

| Carboxymethyl Chitosan-Thiourea Salt | Superoxide Radical Scavenging | >90% at 1.6 mg/mL | researchgate.net |

| 1,3-bis(3,4-dichlorophenyl)thiourea | ABTS Radical Scavenging | High activity reported | nist.gov |

IC₅₀ represents the concentration required to scavenge 50% of the radicals.

Crosslinking and Polymer Networks: Thiourea derivatives are integral to certain polymerization and crosslinking systems. In dentistry, for example, thiourea compounds are used as reducing agents in redox initiation systems for the curing of methacrylate-based composite materials. They play a crucial role in the generation of radicals needed to start the polymerization process.

More advanced research has focused on creating dynamic polymer networks using thiourea chemistry. Scientists have developed thermoset elastomers based on thiourea that are reprocessable due to the dynamic nature of the thiourea bonds. These materials can be strengthened through oxidation, which converts hindered thiourea linkages into urea bonds, enhancing the mechanical properties of the reprocessed material. researchgate.net This work opens up possibilities for creating more sustainable and recyclable thermoset polymers. Furthermore, thiourea groups have been incorporated into copolymers, such as polyether-thiourea-siloxane, to improve mechanical properties and adhesion in coatings through hydrogen-bonding interactions.

Investigation of Supramolecular Host Materials Based on Thiourea Scaffolds

The directional hydrogen bonding capabilities of the thiourea group make it an excellent functional unit for the construction of supramolecular assemblies and host materials. The two N-H groups act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor, leading to predictable and stable self-assembled structures. massbank.eu

Thiourea scaffolds have been employed to create complex, ordered architectures through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can direct the formation of one-, two-, or three-dimensional networks in the solid state. The resulting crystalline materials can have cavities or channels, making them potential host materials for guest molecules.

Researchers have designed and synthesized various macrocyclic and tripodal molecules incorporating thiourea units. These structures act as hosts or receptors for anions or other guest molecules. The binding affinity and selectivity of these hosts can be tuned by modifying the substituents on the thiourea scaffold. For example, a tripodal tris-selenourea transporter was compared to its thiourea analogue, demonstrating similar transport efficacy for chloride ions. This highlights the modularity of the thiourea scaffold in designing functional supramolecular systems. The incorporation of thiourea groups into larger polymer structures can also lead to the formation of supramolecular hydrogels, where host-guest interactions involving the thiourea moiety can act as reversible crosslinks.

The principles of host-guest chemistry and supramolecular assembly are central to developing "smart" materials that can respond to external stimuli, and thiourea-based scaffolds are a promising platform for the creation of such functional materials.

Future Research Directions and Unexplored Avenues for 1 2 Bromo 4,6 Difluorophenyl Thiourea

Development of Advanced Computational Models for Predicting Reactive Pathways

Future research should prioritize the development of sophisticated computational models to map the reactive landscape of 1-(2-Bromo-4,6-difluorophenyl)thiourea. While computational methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are already employed to study thiourea (B124793) derivatives, creating models specifically tailored to this compound is a critical next step. mdpi.comresearchgate.net These models could give insight into molecular properties and predict interactions with biological targets. researchgate.net

Advanced models could focus on:

Predicting Reaction Mechanisms: Simulating reaction pathways to understand how the bromo- and difluoro- substituents influence the reactivity of the thiourea core.

Structure-Activity Relationship (SAR) Studies: Utilizing techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) to build predictive models for biological activity, which can guide the synthesis of more potent derivatives. mdpi.comnih.gov

Investigating Molecular Properties: Employing DFT to calculate electronic and geometric properties, which are crucial for understanding the molecule's behavior in various chemical environments. researchgate.net

By creating robust and validated computational tools, researchers can screen for potential reactions and applications in silico, saving significant time and resources in the laboratory.

Synthesis of Novel Heterocyclic Systems Incorporating the 2-Bromo-4,6-difluorophenylthiourea Moiety

Thiourea and its derivatives are well-established precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.netmdpi.com This capability represents a significant, yet largely unexplored, avenue for this compound. The reactive thiourea core can participate in cyclization reactions to form valuable heterocyclic systems such as thiazoles, pyrazoles, and triazoles. mdpi.comacs.org

Future synthetic efforts could explore:

Reaction with α-Haloketones: A classic Hantzsch thiazole (B1198619) synthesis could be adapted, reacting the subject compound with various α-haloketones to produce a library of novel thiazole derivatives.

Condensation with Hydrazine (B178648): The reaction with hydrazine hydrate (B1144303) could lead to the formation of 1,2,4-triazole (B32235) systems, a scaffold known for its presence in pharmacologically active molecules. acs.org

Cyclization with Acetylenic Esters: The addition of dialkyl acetylenedicarboxylates to the thiourea derivative could yield functionalized thiazole derivatives, providing a rapid route to complex heterocyclic structures. acs.org

The incorporation of the 2-bromo-4,6-difluorophenyl group into these heterocyclic systems is expected to confer unique physicochemical properties, potentially enhancing their biological activity or material characteristics. mdpi.com

Mechanistic Studies of Chemical Reactions Involving the Compound

A deep understanding of the reaction mechanisms involving this compound is fundamental to controlling its chemical transformations and designing rational synthetic routes. Future research should focus on detailed mechanistic investigations of its key reactions.

Key areas for mechanistic study include:

Kinetics and Thermodynamics: Studying the rates and energy profiles of its cyclization and substitution reactions to understand the influence of the halogenated phenyl ring.

Intermediate Trapping and Identification: Employing spectroscopic techniques and trapping experiments to identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

Isotopic Labeling Studies: Using isotopically labeled reactants to trace the path of atoms throughout a reaction, offering unambiguous insights into bond-forming and bond-breaking steps.

Computational Verification: Combining experimental results with computational studies (as mentioned in 7.1) to build a comprehensive picture of the reaction mechanism at a molecular level. researchgate.net

These studies will not only advance fundamental chemical knowledge but also enable the optimization of reaction conditions for synthesizing new and valuable compounds. acs.org

Exploring New Applications in Smart Materials and Sensing Technologies

Thiourea derivatives are gaining attention for their potential use in smart materials and as chemical sensors, particularly for detecting heavy metal ions. nih.govmdpi.com The inherent properties of the thiourea group, such as its ability to coordinate with metals and participate in hydrogen bonding, make it an excellent functional unit for these applications. researchgate.net

Future research on this compound in this area could focus on:

Fluorescent Chemosensors: Investigating the compound's fluorescence properties upon binding with various metal ions. mdpi.com The electron-rich sulfur and nitrogen atoms could act as binding sites, and the fluorinated phenyl ring could modulate the electronic transitions, potentially leading to a selective and sensitive "turn-on" or "turn-off" fluorescent response for analytes like mercury (Hg²⁺). nih.govmdpi.com

Chromogenic Sensors: Exploring colorimetric changes upon interaction with specific anions or cations, which could be developed into simple, visual detection methods.

Self-Assembling Materials: Studying the potential for the molecule to form ordered supramolecular structures, such as cyclic hexamers, through intermolecular hydrogen bonding, a property observed in other thiourea derivatives. researchgate.net These structures could form the basis for new functional materials.

The unique electronic profile of the 2-bromo-4,6-difluorophenyl moiety may lead to sensors with enhanced selectivity or sensitivity compared to existing thiourea-based systems.

Integration of Artificial Intelligence and Machine Learning in Thiourea Derivative Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. youtube.com Applying these techniques to thiourea derivatives offers a powerful strategy for accelerating the discovery of new compounds with desired properties. researchgate.net

Future directions in this domain include:

Predictive Modeling: Developing ML models trained on large datasets of known thiourea derivatives to predict the biological activity (e.g., enzyme inhibition) or material properties of novel, untested structures. researchgate.netnih.gov Tree-based methods like random forest and XGBoost have shown promise in this area. researchgate.net

Generative Chemistry: Using generative AI models to design new thiourea derivatives based on the this compound scaffold. These models can explore a vast chemical space to propose structures with a high probability of possessing desired characteristics.

QSAR Model Refinement: Building more accurate Quantitative Structure-Activity Relationship (QSAR) models by incorporating advanced molecular descriptors and leveraging ML algorithms to better understand how chemical structure impacts biological function. nih.govnih.gov

By integrating AI and ML, researchers can move beyond traditional, iterative design cycles and adopt a data-driven approach to more efficiently discover the next generation of thiourea-based molecules for a wide range of applications. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.